molecular formula C24H21N3O5 B12033766 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate CAS No. 769156-42-5

4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate

Cat. No.: B12033766
CAS No.: 769156-42-5
M. Wt: 431.4 g/mol
InChI Key: DERCJXQGWGYEFJ-PCLIKHOPSA-N
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Description

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C31H32N4O6 This compound is known for its unique structure, which includes both hydrazone and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenol in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like pyridine.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products are substituted esters or amides.

Scientific Research Applications

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis, releasing the active hydrazone moiety, which can then interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(2-{2-[(4-chloroanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-methoxybenzoate
  • 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-propoxybenzoate
  • 4-{(E)-[2-(2-{2-[(4-iodoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-butoxybenzoate

Uniqueness

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

CAS No.

769156-42-5

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C24H21N3O5/c1-2-31-20-14-10-18(11-15-20)24(30)32-21-12-8-17(9-13-21)16-25-27-23(29)22(28)26-19-6-4-3-5-7-19/h3-16H,2H2,1H3,(H,26,28)(H,27,29)/b25-16+

InChI Key

DERCJXQGWGYEFJ-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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